3-Bromopropyl 3-oxobutanoate
Description
3-Bromopropyl 3-oxobutanoate is a brominated ester derivative of 3-oxobutanoic acid, characterized by a propyl chain bearing a bromine atom at the terminal position. It is primarily utilized as an intermediate in organic synthesis, particularly for preparing mitochondria-targeted compounds in medicinal chemistry. For instance, it has been employed in the synthesis of Mito-DHP derivatives (e.g., Mito-DHP1–3), which exhibit radioprotective activity by localizing to mitochondria . The compound’s structure combines the electrophilic reactivity of the bromopropyl group with the keto-ester functionality of 3-oxobutanoate, enabling diverse chemical modifications such as nucleophilic substitutions or condensations.
Properties
CAS No. |
88593-98-0 |
|---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
3-bromopropyl 3-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-6(9)5-7(10)11-4-2-3-8/h2-5H2,1H3 |
InChI Key |
KMOIUTFJKPNORM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Oxobutanoate
- Structure: Ethyl ester of 3-oxobutanoic acid (lacks the bromopropyl group).
- Reactivity: Ethyl 3-oxobutanoate is widely used in transesterification reactions under microwave irradiation, as demonstrated in lipase-catalyzed processes with 2- and 3-pentanol .
- Applications: Serves as a precursor for synthesizing heterocycles (e.g., pyrimidines) and pharmaceuticals. Its reaction with nitrite in acidic media produces ethyl 2-hydroxyimino-3-oxobutanoate (EHOB), a stable intermediate for analytical applications .
Propyl 3-Oxobutanoate and Butyl 3-Oxobutanoate
- Structure: Propyl and butyl esters of 3-oxobutanoic acid (non-brominated alkyl chains).
- Synthesis: Commercially available and synthesized via esterification of 3-oxobutanoic acid with corresponding alcohols. In contrast, 3-bromopropyl 3-oxobutanoate requires additional steps, such as bromination of propanol derivatives .
- Thermal Stability : These esters are more stable under high-temperature conditions (e.g., microwave-assisted reactions) compared to brominated analogs, which may decompose due to C-Br bond lability .
3-(3-Bromophenyl)-3-Oxopropanoic Acid
- Structure : Aromatic brominated analog with a phenyl group instead of a propyl chain.
- Reactivity: The bromine atom on the phenyl ring facilitates electrophilic aromatic substitution, whereas the bromine in this compound is more susceptible to nucleophilic displacement (e.g., SN2 reactions) .
- Applications: Used in synthesizing brominated aromatic ketones, contrasting with the aliphatic applications of this compound .
Functional Comparison with Pharmacologically Active Analogs
Mito-DHP Derivatives
- Role of Bromopropyl Group: The bromine atom in this compound enables conjugation with triphenylphosphonium groups, enhancing mitochondrial targeting in Mito-DHP1–3 . Non-brominated analogs lack this targeting capability.
- Bioactivity: Mito-DHP derivatives exhibit superior radioprotective efficacy compared to non-targeted dihydropyridines, underscoring the importance of the bromopropyl linker .
Methyl 2-Benzoylamino-3-Oxobutanoate
- Structure: Contains a benzoylamino substituent instead of a bromopropyl group.
- Reactivity : Participates in cyclocondensation reactions with aromatic amines to form pyrimidine derivatives, a pathway less accessible to brominated esters due to competing bromine elimination .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | C₇H₁₁BrO₃ | 235.06 | Bromopropyl, keto-ester | Not explicitly listed |
| Ethyl 3-oxobutanoate | C₆H₁₀O₃ | 130.14 | Ethyl ester, keto | 141-97-9 |
| Propyl 3-oxobutanoate | C₇H₁₂O₃ | 144.17 | Propyl ester, keto | 591-60-6 |
| 3-(3-Bromophenyl)-3-oxopropanoic acid | C₉H₇BrO₃ | 243.05 | Bromophenyl, keto-acid | 1000556-86-4 |
Research Findings and Limitations
- Advantages of this compound: Its bromine atom enables precise functionalization in drug design, particularly for organelle-specific delivery.
- Limitations : The bromopropyl group may introduce synthetic challenges, such as side reactions during basic hydrolysis or thermal instability .
- Contrast with Aromatic Brominated Analogs: While 3-(3-bromophenyl)-3-oxopropanoic acid offers aromatic reactivity, this compound provides aliphatic flexibility, critical for tailoring pharmacokinetic properties .
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